(3S,4E)-3-methyldec-4-en-1-yl hydrogen sulfate
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Overview
Description
(3S,4E)-3-methyldec-4-en-1-yl hydrogen sulfate is a sulfuric ester obtained by the formal condensation of (3S,4E)-3-methyldec-4-en-1-ol with sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is an organic sulfate and a sulfuric ester. It is a conjugate acid of a (3S,4E)-3-methyldec-4-en-1-yl sulfate.
Scientific Research Applications
Catalysis in Chemical Synthesis
One-Pot Synthesis Applications : This compound has been used as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst in the synthesis of polyhydroquinoline derivatives and coumarins via one-pot condensation reactions. These methods are valued for being clean, simple, and providing high yields in short reaction times, demonstrating its utility in organic synthesis (Khaligh, 2014); (Khaligh, 2012).
Synthesis of Imidazoles : It has been used as a catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles, a process that benefits from being green, efficient, and solvent-free. The catalyst can be recycled and reused several times without significant loss of activity, highlighting its sustainability (Davoodnia et al., 2010).
Environmental and Industrial Applications
Biodiesel Production : The compound has been used in the in-situ transesterification of Nannochloropsis for biodiesel production. Its role as both a solvent and acid catalyst in this process reflects its potential in renewable energy applications (Sun et al., 2017).
Gas Emission Studies : Studies involving hydrogen sulfide emissions from landfills have used similar sulfate compounds to understand the biological conversion of sulfate and its associated environmental impacts (Lee et al., 2006).
Molecular Interactions and Chemical Properties
- Molecular Interaction Studies : The compound has been involved in studies examining molecular interactions, such as the hydrogen bonding interactions between similar ionic liquids and water. These studies provide insights into its potential industrial applications and molecular behavior (Zhang et al., 2010).
Properties
Molecular Formula |
C11H22O4S |
---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
[(E,3S)-3-methyldec-4-enyl] hydrogen sulfate |
InChI |
InChI=1S/C11H22O4S/c1-3-4-5-6-7-8-11(2)9-10-15-16(12,13)14/h7-8,11H,3-6,9-10H2,1-2H3,(H,12,13,14)/b8-7+/t11-/m1/s1 |
InChI Key |
QNUMXENJPAUAPZ-WSKFYRRCSA-N |
Isomeric SMILES |
CCCCC/C=C/[C@@H](C)CCOS(=O)(=O)O |
Canonical SMILES |
CCCCCC=CC(C)CCOS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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